4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine
Description
Properties
IUPAC Name |
4-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-7-9(8-3-5-17-6-4-8)1-2-10(11)12(14,15)16/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMKXJAXZYEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the development of new compounds with potential therapeutic properties.
Biological Applications
Antibacterial Activity
- Research has shown that this compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. Studies indicate minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM, demonstrating its potential as a lead compound in developing new antitubercular agents.
Analgesic Properties
- The analgesic effects of fluorinated piperidines, including this compound, have been investigated. The trifluoromethyl group is believed to enhance interactions with pain receptors, suggesting potential applications in pain management therapies.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring can significantly alter its biological profile.
Table 1: Selected Analog Activity Against Mycobacterium tuberculosis
| Compound | Structure Description | MIC (µM) |
|---|---|---|
| 4PP-1 | Initial hit with hydrogen at 4-position | 6.3 |
| 4PP-2 | p-tert-butylphenyl substitution | 2.0 |
| 4PP-3 | Similar to 4PP-1 with cyclohexylmethylene | 6.8 |
| 4PP-4 | Phenyl group at 4-position | 21 |
Case Studies
Case Study 1: Antitubercular Activity
In a focused study on antitubercular agents, various piperidine derivatives were assessed for their ability to inhibit M. tuberculosis. The results highlighted that specific modifications on the piperidine ring significantly influenced antibacterial effectiveness. The most promising analogs displayed MIC values below 10 µM, indicating strong potential for therapeutic development.
Case Study 2: Analgesic Properties
Another research effort explored the analgesic properties of fluorinated piperidines, including this compound. Findings suggested that the trifluoromethyl group enhances analgesic effects through interactions with pain receptors, indicating its potential use in pain relief therapies.
Comparison with Related Compounds
When compared to other piperidine derivatives such as fentanyl and meperidine, this compound exhibits distinct pharmacokinetic profiles and biological activities due to its specific fluorinated structure. This uniqueness positions it as a valuable candidate for further research in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the fluorine atom enhances its binding affinity to certain receptors and enzymes. This compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features and properties of 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine with its analogs:
Key Observations:
- Substituent Position : The meta-fluoro and para-CF₃ arrangement in the target compound distinguishes it from analogs like 4-(4-fluorophenyl)piperidine (single para-F) and 4-(4-trifluoromethoxy-phenyl)-piperidine (para-OCF₃) .
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, enhancing stability and influencing π-π stacking in receptor binding compared to OCF₃ or simple F substituents .
Biological Activity
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, a compound characterized by its unique trifluoromethyl and fluorine substituents on the phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with appropriate fluorinated phenyl precursors. The introduction of trifluoromethyl groups can enhance lipophilicity and bioactivity.
Antimicrobial Properties
Research has indicated that derivatives of piperidine, including those with fluorinated phenyl groups, exhibit significant antimicrobial activity. A study highlighted that compounds within the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 6.3 to 23 µM, suggesting promising antibacterial properties .
Antidepressant Activity
A bioinformatics study identified several phenyl piperidine derivatives as potential serotonin transporter (SERT) inhibitors. The structural modifications in this compound may enhance its binding affinity to SERT, indicating potential as an antidepressant agent .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- SERT Inhibition : The compound's ability to inhibit SERT suggests a mechanism similar to that of traditional antidepressants, potentially increasing serotonin levels in synaptic clefts .
- Antimicrobial Targeting : The piperidine structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death .
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how modifications to the piperidine core affect biological activity. Key findings include:
| Compound | Substituent | MIC (µM) | Activity |
|---|---|---|---|
| 4PP-1 | H | 6.3 | Base compound |
| 4PP-2 | p-tert-butyl | 2.0 | Improved activity |
| 4PP-3 | Cyclohexylmethylene | 6.8 | Similar to base |
| 4PP-4 | Phenyl | 21 | Modest activity |
| 4PP-5 | Urea-linked tert-butyl | N/A | Loss of activity |
These results indicate that certain substitutions can significantly enhance or diminish biological efficacy, emphasizing the importance of precise structural modifications in drug design .
Case Studies
- Tuberculosis Inhibition : In a controlled study, several analogs of the 4PP series were synthesized and tested against M. tuberculosis. The study revealed that certain fluorinated derivatives exhibited enhanced potency and selectivity towards the bacterial target MmpL3, a critical component in bacterial cell wall synthesis .
- Depression Models : In preclinical models for depression, compounds based on the piperidine scaffold showed significant promise in reducing depressive symptoms through SERT inhibition, aligning with established mechanisms of known antidepressants .
Q & A
Q. What are the recommended methodologies for synthesizing 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated aryl precursors. A common approach includes:
- Step 1 : Coupling a trifluoromethyl-substituted fluorophenyl intermediate with a piperidine scaffold via nucleophilic substitution or cross-coupling reactions.
- Step 2 : Purification using column chromatography or recrystallization, with elemental analysis (C, H, N, Cl) to verify purity. For example, deviations ≤0.2% between theoretical and observed values (e.g., C: 65.66% calc. vs. 65.53% found) are acceptable .
- Catalytic Optimization : Use of palladium or copper catalysts for aryl-aryl bond formation, as described in analogous piperidine derivatives .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and F NMR spectra to confirm substituent positions and fluorine environments.
- X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar dispiro-piperidine compounds .
- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, and halogens to detect impurities (e.g., Cl content: 9.69% calc. vs. 9.65% found) .
Advanced Research Questions
Q. How can researchers address discrepancies in elemental analysis data for fluorinated piperidine derivatives?
- Methodological Answer : Discrepancies (e.g., nitrogen content: 3.83% calc. vs. 3.75% found) may arise from residual solvents or incomplete purification. Mitigation strategies include:
Q. What strategies are effective for resolving enantiomeric mixtures of fluorophenyl-piperidine derivatives?
- Methodological Answer : For compounds with chiral centers (e.g., 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate):
- Chiral Chromatography : Use amylose- or cellulose-based columns to separate enantiomers.
- Salt Formation : React with chiral acids (e.g., tartaric acid) to form diastereomeric salts, followed by crystallization .
- Racemic Mixture Analysis : Monitor enantiomeric ratios (55:45 to 45:55) via circular dichroism (CD) or polarimetry .
Q. How can researchers evaluate the biological activity of this compound in neurotransmitter systems?
- Methodological Answer : Design in vitro and in vivo assays:
- Receptor Binding Studies : Use radioligand displacement assays (e.g., H-5-HT for serotonin receptors) to measure IC values.
- Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors.
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
Q. What are the common byproducts in the synthesis of 4-substituted piperidines, and how can they be minimized?
- Methodological Answer : Byproducts include:
- N-Oxides : Formed via oxidation; suppress using inert atmospheres (N/Ar) and antioxidants (e.g., BHT).
- Dimerization Products : Reduce via controlled reaction temperatures (<0°C for exothermic steps).
- Impurity Identification : Use LC-MS/MS to detect trace byproducts (e.g., ethylated or hydroxylated analogs) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the stability of this compound under basic conditions?
- Methodological Answer : Stability variations may arise from solvent or base selection:
- pH-Dependent Degradation : Perform kinetic studies in buffers (pH 7–12) to identify decomposition pathways.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed piperidine rings) over time.
- DFT Calculations : Model reaction energetics to predict vulnerable sites (e.g., C-F bond cleavage) .
Experimental Design Considerations
Q. What are the critical parameters for optimizing the yield of this compound in scaled-up syntheses?
- Methodological Answer : Key factors include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
